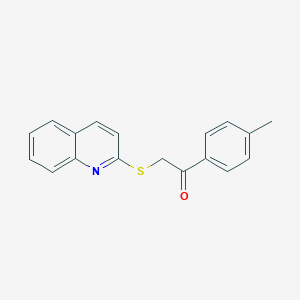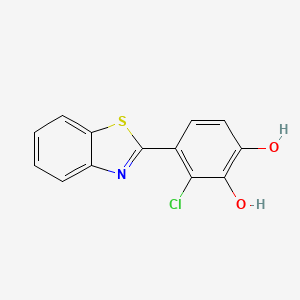
1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone, also known as MK-801, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized by scientists at Merck & Co. in the 1980s and has since been widely used in scientific research.
作用机制
1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone binds to the NMDA receptor at a site that is distinct from the glutamate binding site. By binding to this site, this compound prevents the influx of calcium ions into the cell, which ultimately leads to the inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), which is a key process involved in learning and memory. It has also been shown to induce neuronal cell death in certain circumstances.
实验室实验的优点和局限性
One advantage of using 1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the effects of NMDA receptor inhibition without the confounding effects of other neurotransmitter systems. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored.
未来方向
There are many potential future directions for research involving 1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone. One area of interest is the study of the role of NMDA receptors in depression and anxiety disorders. Another potential area of research is the development of new drugs that target the NMDA receptor, with the goal of improving treatment options for neurological disorders. Finally, there is also interest in the use of this compound as a tool for studying the role of the NMDA receptor in the development of addiction.
合成方法
The synthesis of 1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone involves the reaction of 2-chloroquinoline with 4-methylphenylmagnesium bromide, followed by the addition of ethyl chloroacetate and sodium ethoxide. The resulting intermediate is then treated with thioacetic acid to yield this compound.
科学研究应用
1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone has been used in a variety of scientific research applications, including the study of NMDA receptors and their role in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used in the study of pain management and addiction.
属性
IUPAC Name |
1-(4-methylphenyl)-2-quinolin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-13-6-8-15(9-7-13)17(20)12-21-18-11-10-14-4-2-3-5-16(14)19-18/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYUJYUAPUEZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5767342.png)
![2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767352.png)


![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B5767366.png)
![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)

![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)


![4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5767425.png)
![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)